2-[3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is an organic compound that belongs to the class of alcohols. It features a hydroxyl group (-OH) attached to an aliphatic carbon atom, making it a primary alcohol. This compound is characterized by the presence of two pyrazole rings, which are five-membered heterocyclic structures containing nitrogen atoms. The compound’s structure also includes a 2-methylpropyl group, adding to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common approach is the condensation of 1-(2-methylpropyl)-1H-pyrazol-5-ylamine with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (e.g., aldehyde or ketone) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups (e.g., halides) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.
Substitution: SOCl2, PBr3, and other halogenating agents under reflux conditions.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-[3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, catalysts, and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrazole rings can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Similar in having an ethanol backbone but differs in the aromatic substitution.
2-(piperazin-1-yl)ethan-1-ol: Similar in having an ethanol backbone but differs in the presence of a piperazine ring instead of pyrazole rings.
5-Amino-pyrazoles: Share the pyrazole ring structure but differ in the substitution pattern and functional groups.
Uniqueness
2-[3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its combination of two pyrazole rings, a hydroxyl group, and a 2-methylpropyl group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
1856055-82-7 |
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Molecular Formula |
C13H21N5O |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-[3-[[2-(2-methylpropyl)pyrazol-3-yl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H21N5O/c1-11(2)10-18-12(3-5-15-18)9-14-13-4-6-17(16-13)7-8-19/h3-6,11,19H,7-10H2,1-2H3,(H,14,16) |
InChI Key |
KPGNZVQFZMINPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNC2=NN(C=C2)CCO |
Origin of Product |
United States |
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